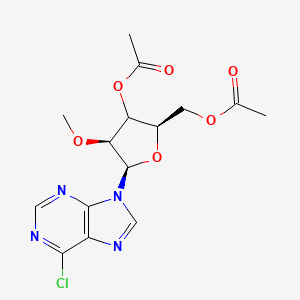
6-Chloro-9-(3,5-di-O-acetyl-2-O-methyl-|A-D-ribofuranosyl)-9H-purine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-9-(3,5-di-O-acetyl-2-O-methyl-|A-D-ribofuranosyl)-9H-purine is a synthetic purine nucleoside analog
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-9-(3,5-di-O-acetyl-2-O-methyl-|A-D-ribofuranosyl)-9H-purine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 6-chloropurine and 2,3,5-tri-O-acetyl-D-ribofuranose.
Glycosylation Reaction: The 6-chloropurine is glycosylated with 2,3,5-tri-O-acetyl-D-ribofuranose in the presence of a Lewis acid catalyst such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) to form the protected nucleoside.
Deprotection: The acetyl protecting groups are removed using a mild base such as sodium methoxide in methanol to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes:
Optimization of Reaction Conditions: Scaling up the glycosylation reaction and deprotection steps to ensure high yield and purity.
Purification: Using techniques such as recrystallization, column chromatography, or high-performance liquid chromatography (HPLC) to purify the final product.
化学反应分析
Types of Reactions
6-Chloro-9-(3,5-di-O-acetyl-2-O-methyl-|A-D-ribofuranosyl)-9H-purine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with nucleophiles such as amines or thiols.
Oxidation and Reduction: The purine ring can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as ammonia or primary amines in the presence of a base like sodium hydride.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution Products: Derivatives with various substituents at the 6-position.
Oxidation Products: Oxidized purine derivatives.
Reduction Products: Reduced purine derivatives.
科学研究应用
6-Chloro-9-(3,5-di-O-acetyl-2-O-methyl-|A-D-ribofuranosyl)-9H-purine has several scientific research applications:
Medicinal Chemistry: Studied for its potential as an antiviral or anticancer agent.
Biology: Used in studies involving nucleoside metabolism and enzyme interactions.
Pharmacology: Investigated for its effects on cellular processes and potential therapeutic uses.
Industry: Utilized in the synthesis of other nucleoside analogs and as a reference compound in analytical studies.
作用机制
The mechanism of action of 6-Chloro-9-(3,5-di-O-acetyl-2-O-methyl-|A-D-ribofuranosyl)-9H-purine involves its incorporation into nucleic acids, leading to the inhibition of nucleic acid synthesis. This compound targets enzymes involved in nucleoside metabolism, such as DNA polymerases and ribonucleotide reductase, disrupting cellular replication and transcription processes.
相似化合物的比较
Similar Compounds
6-Chloropurine: The parent compound, lacking the ribofuranosyl moiety.
9-(2-Deoxy-2-fluoro-|A-D-arabinofuranosyl)adenine: Another nucleoside analog with antiviral properties.
9-(|A-D-Arabinofuranosyl)adenine: A nucleoside analog used in antiviral and anticancer research.
Uniqueness
6-Chloro-9-(3,5-di-O-acetyl-2-O-methyl-|A-D-ribofuranosyl)-9H-purine is unique due to its specific structural modifications, which confer distinct biological activities and potential therapeutic applications. The presence of the 3,5-di-O-acetyl and 2-O-methyl groups enhances its stability and bioavailability compared to other nucleoside analogs.
属性
分子式 |
C15H17ClN4O6 |
|---|---|
分子量 |
384.77 g/mol |
IUPAC 名称 |
[(2R,4S,5R)-3-acetyloxy-5-(6-chloropurin-9-yl)-4-methoxyoxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C15H17ClN4O6/c1-7(21)24-4-9-11(25-8(2)22)12(23-3)15(26-9)20-6-19-10-13(16)17-5-18-14(10)20/h5-6,9,11-12,15H,4H2,1-3H3/t9-,11?,12+,15-/m1/s1 |
InChI 键 |
DXZAADAYDVJBOZ-BWIWHEPQSA-N |
手性 SMILES |
CC(=O)OC[C@@H]1C([C@@H]([C@@H](O1)N2C=NC3=C2N=CN=C3Cl)OC)OC(=O)C |
规范 SMILES |
CC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=CN=C3Cl)OC)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methyl-6-oxopurin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B12393580.png)
![3-aminopropyl-[3-[4-[(E)-2-[4-(dibutylamino)phenyl]ethenyl]pyridin-1-ium-1-yl]propyl]-dimethylazanium;dichloride;hydrochloride](/img/structure/B12393584.png)
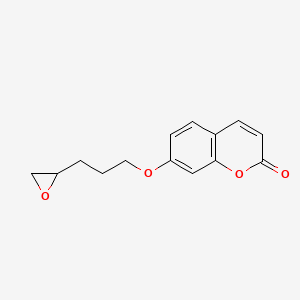
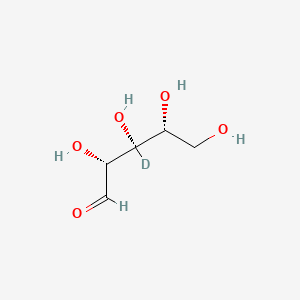
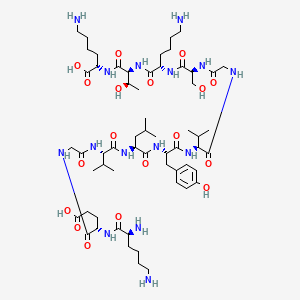

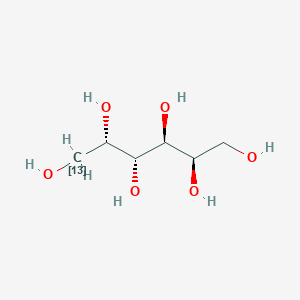
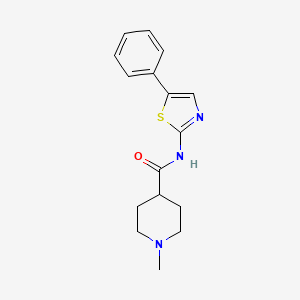
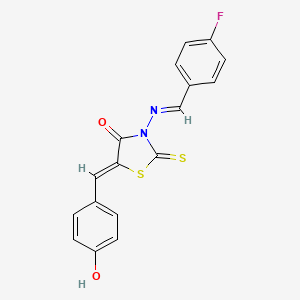
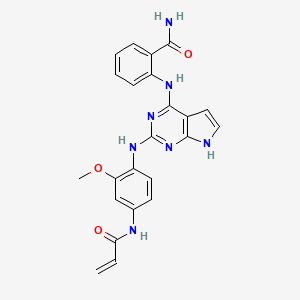
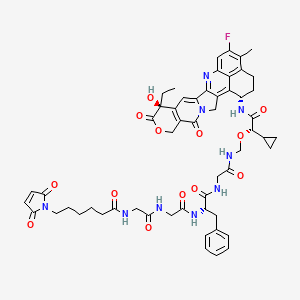
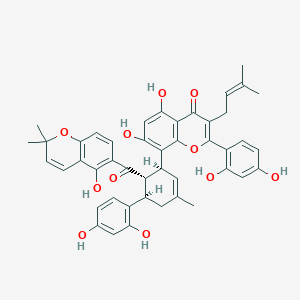
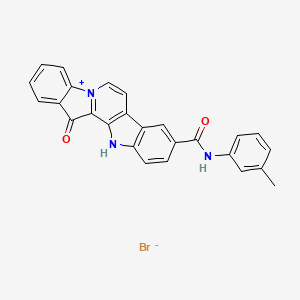
![N-[1-[(2R,3S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12393675.png)
